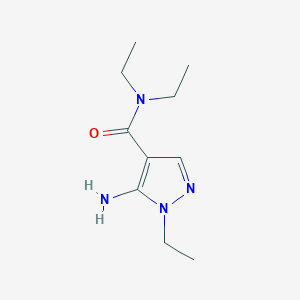
5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide: is an organic compound with the molecular formula C10H18N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1,3-diketones with hydrazine derivativesThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of certain enzymes and receptors. Research has indicated its potential use in developing drugs for treating cancer and other diseases. For example, derivatives of this compound have been studied as inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in cancer progression .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the receptor’s activation and subsequent signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-Amino-1H-pyrazole-4-carboxamide: A simpler analog without the triethyl groups.
5-Amino-3-methyl-1H-pyrazole-4-carboxamide: A similar compound with a methyl group instead of triethyl groups.
Uniqueness: The presence of the triethyl groups in 5-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
5-amino-N,N,1-triethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-12-14(6-3)9(8)11/h7H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
DVWLJQCDDQSMRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C(=O)N(CC)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


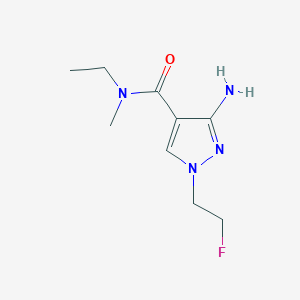
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)
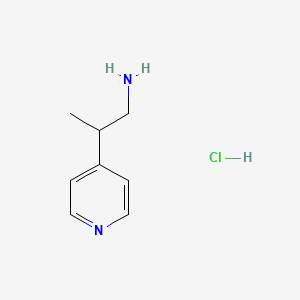

![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
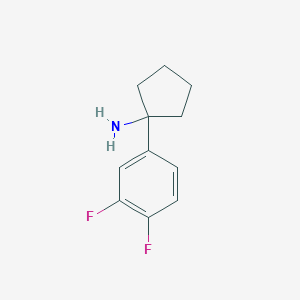
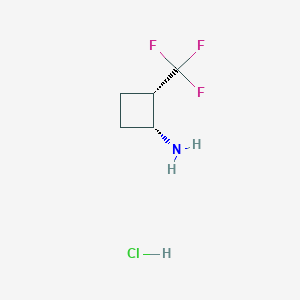
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)
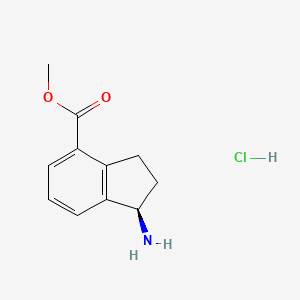
![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)
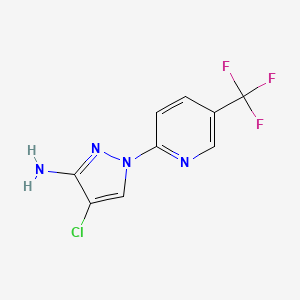
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
